Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

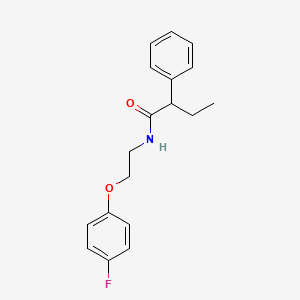

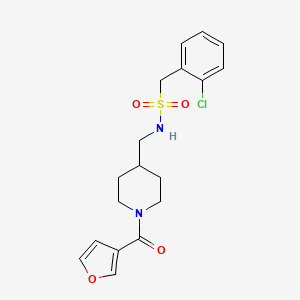

“Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate” is a chemical compound with the CAS Number: 390815-42-6 . It has a molecular weight of 261.71 . The compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere .

Molecular Structure Analysis

The IUPAC name for this compound is “methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate hydrochloride” and its InChI code is "1S/C11H15NO4.ClH/c1-14-8-5-4-7 (6-9 (8)15-2)10 (12)11 (13)16-3;/h4-6,10H,12H2,1-3H3;1H" . This indicates the presence of a methyl group, an amino group, and a dimethoxyphenyl group in the molecule.Physical And Chemical Properties Analysis

“Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate” is a solid at room temperature . It has a molecular weight of 261.71 . The compound should be stored in a dark place under an inert atmosphere .科学的研究の応用

Anticancer Applications

Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate: derivatives are known for their potent anticancer properties. They are used in the synthesis of compounds that can act as inhibitors for various cancer pathways. For instance, derivatives like tetrahydroquinoline (THQ) moieties are present in natural products that exhibit a broad range of biological activities and are used in the production of new materials, including anticancer agents .

Antibacterial and Antifungal Properties

This compound is also utilized in creating molecules with significant antibacterial and antifungal effects. The derivatives have been tested against various strains of bacteria and fungi, showing promising results in combating infectious diseases .

Anti-Inflammatory and Immunological Modulators

The anti-inflammatory properties of Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate derivatives make them valuable in the treatment of diseases where inflammation is a key factor. Additionally, they can act as immunological modulators, providing potential therapeutic applications in metabolic and immunological diseases .

Neuroprotective Effects

Some derivatives of this compound have shown potential in treating brain disorders where neuroinflammation is involved. They may impact various brain disorders by affecting microglial activation, which plays a crucial role in the pathogenesis of these diseases .

Solar Energy Conversion

In the field of renewable energy, particularly solar energy conversion, derivatives of Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate have been explored for their potential use in perovskite solar cells. These derivatives can be embedded with nanomaterials to enhance the efficiency of solar cells .

Antiulcer Medication

Research has also been conducted on the antiulcer effects of this compound. It has been found to increase gastric mucosal blood flow in animal models, suggesting its potential as an effective antiulcer medication .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This suggests that Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate may interact with its targets through similar mechanisms.

Biochemical Pathways

Similar compounds have been involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate may affect a wide range of biochemical pathways.

Result of Action

Similar compounds have shown diverse biological activities , suggesting that Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate may have a broad spectrum of molecular and cellular effects.

Action Environment

It’s known that the compound is relatively stable under normal operating conditions

特性

IUPAC Name |

methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-14-8-5-4-7(6-9(8)15-2)10(12)11(13)16-3/h4-6,10H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJMSOUXCVCFNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(=O)OC)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Furan-2-yl)methyl][(naphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B2956413.png)

![N-[1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-2-chloropropanamide](/img/structure/B2956416.png)

![3-[(4-Chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2956417.png)

![3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2956420.png)

![rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis](/img/structure/B2956421.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluoropyridin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2956424.png)

![5-bromo-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide](/img/structure/B2956426.png)

![4-chloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2956431.png)